3-Iodo-benzazepin-2-one
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Overview
Description
3-Iodo-benzazepin-2-one is a chemical compound with the molecular formula C10H6INO. It belongs to the class of benzazepines, which are heterocyclic compounds containing a benzene ring fused to an azepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-benzazepin-2-one can be achieved through several methods. One common approach involves the cyclization of pre-substituted acyclic derivatives into the desired azepines using a Heck reaction and other cyclization methods . Another method includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate followed by cyclization using trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-benzazepin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzazepin-2-one derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Scientific Research Applications
3-Iodo-benzazepin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Iodo-benzazepin-2-one involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing their activity and leading to various physiological effects . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
1,3,4,5-Tetrahydro-6-alkoxy-2H-1-benzazepin-2-one: Known for its anticonvulsant activity.
2,3,4,5-Tetrahydro-1H-2-benzazepin-1-one: Used in the synthesis of various derivatives with potential therapeutic applications.
Uniqueness
3-Iodo-benzazepin-2-one is unique due to the presence of the iodine atom, which can be selectively substituted to create a wide range of derivatives. This makes it a versatile scaffold for the development of new compounds with diverse biological and chemical properties .
Properties
IUPAC Name |
3-iodo-1-benzazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCLFURWELXWML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=C(C(=O)N=C2C=C1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696533 |
Source
|
Record name | 3-Iodo-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140700-64-7 |
Source
|
Record name | 3-Iodo-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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